molecular formula C11H23N3O B14135463 N-tert-Butyl-3-(piperazin-1-yl)propanamide CAS No. 89009-65-4

N-tert-Butyl-3-(piperazin-1-yl)propanamide

Cat. No.: B14135463
CAS No.: 89009-65-4
M. Wt: 213.32 g/mol
InChI Key: YFUMHFIKKHFJRC-UHFFFAOYSA-N
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Description

N-tert-butyl-3-piperazin-1-ylpropanamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group and the propanamide moiety further define its structure, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-piperazin-1-ylpropanamide typically involves the reaction of tert-butylamine with 3-chloropropanoyl chloride, followed by the introduction of the piperazine ring. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of tert-butylamine with 3-chloropropanoyl chloride in the presence of triethylamine.

    Step 2: Introduction of the piperazine ring through nucleophilic substitution.

Industrial Production Methods

Industrial production of N-tert-butyl-3-piperazin-1-ylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-piperazin-1-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-tert-butyl-3-piperazin-1-ylpropanoic acid.

    Reduction: Formation of N-tert-butyl-3-piperazin-1-ylpropanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-tert-butyl-3-piperazin-1-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-piperazin-1-ylpropanamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The molecular pathways involved include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • tert-Butyl (3-(piperazin-1-yl)propyl)carbamate

Uniqueness

N-tert-butyl-3-piperazin-1-ylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl group and the propanamide moiety enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

89009-65-4

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

N-tert-butyl-3-piperazin-1-ylpropanamide

InChI

InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)4-7-14-8-5-12-6-9-14/h12H,4-9H2,1-3H3,(H,13,15)

InChI Key

YFUMHFIKKHFJRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CCN1CCNCC1

Origin of Product

United States

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